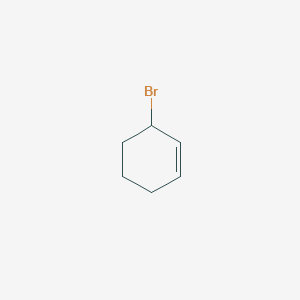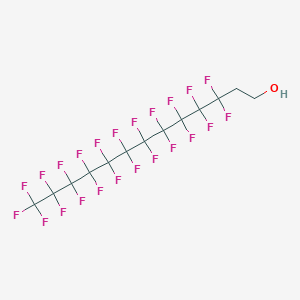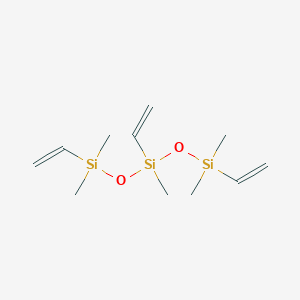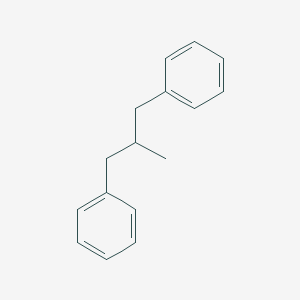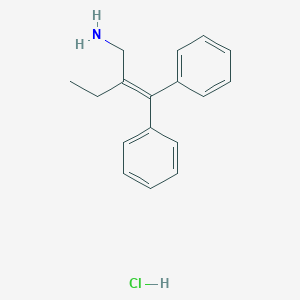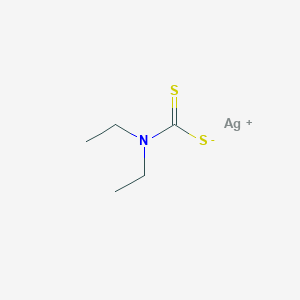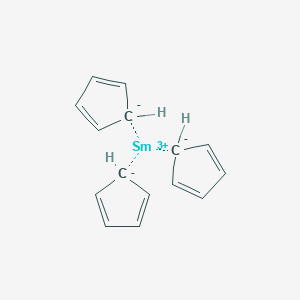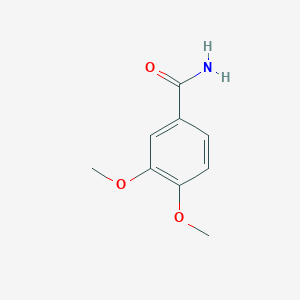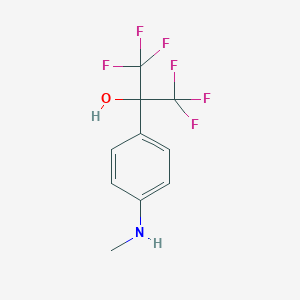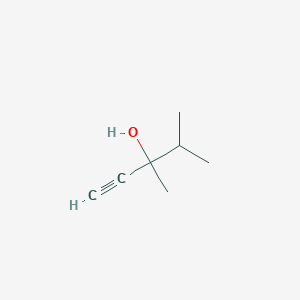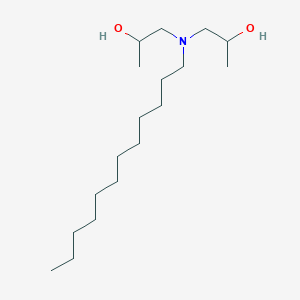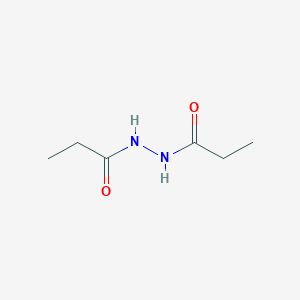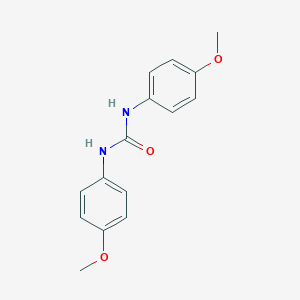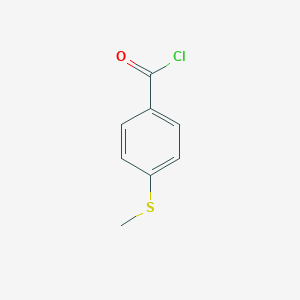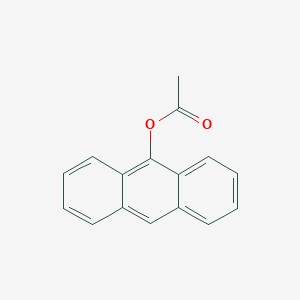
9-Anthryl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthryl acetate is an organic compound that belongs to the group of anthracene derivatives. It is widely used in scientific research as a fluorescent probe due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 9-Anthryl acetate is based on its ability to bind to biological molecules and emit fluorescence upon excitation. It can bind to proteins, nucleic acids, and lipids, and its fluorescence properties change depending on the environment it is in. This makes it an excellent tool for studying the structure and function of biomolecules.
Effets Biochimiques Et Physiologiques
9-Anthryl acetate has no known biochemical or physiological effects on living organisms. It is considered safe to use in laboratory experiments when handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-Anthryl acetate in laboratory experiments include its excellent photophysical properties, its ability to bind to a wide range of biological molecules, and its low toxicity. However, it has limitations such as its sensitivity to pH and temperature changes, its tendency to aggregate in solution, and its potential to interfere with biological processes if used in high concentrations.
Orientations Futures
For the use of 9-Anthryl acetate in scientific research include its application in the development of new diagnostic tools for diseases, the study of protein-protein interactions, and the investigation of biological processes at the single-molecule level. Additionally, the development of new derivatives of 9-Anthryl acetate with improved properties is an area of active research.
Méthodes De Synthèse
The synthesis of 9-Anthryl acetate can be achieved through a Friedel-Crafts acylation reaction between anthracene and acetyl chloride in the presence of aluminum chloride. The reaction yields 9-Anthryl acetate as a white crystalline solid with a melting point of 103-105°C.
Applications De Recherche Scientifique
9-Anthryl acetate is widely used as a fluorescent probe in scientific research due to its excellent photophysical properties. It has a high quantum yield, good photostability, and a long fluorescence lifetime. These properties make it an ideal probe for studying biomolecules and biological processes.
Propriétés
Numéro CAS |
1499-12-3 |
|---|---|
Nom du produit |
9-Anthryl acetate |
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
anthracen-9-yl acetate |
InChI |
InChI=1S/C16H12O2/c1-11(17)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 |
Clé InChI |
JNPODXPXHNFGDL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
SMILES canonique |
CC(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Autres numéros CAS |
1499-12-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



